

Imatinib mesylate comparative pharmacokinetics capsules tablets

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Compound Focus: Imatinib Mesylate

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Comparative Pharmacokinetics of Imatinib Formulations

The table below summarizes key pharmacokinetic parameters from two pivotal studies that directly compared imatinib capsules and tablets.

Study Population & Design	Formulation	C _{max} (ng/mL)	AUC _(0-∞) (ng·h/mL)	t _{max} (h)	t _{1/2} (h)
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| **33 Healthy Subjects** [1] [2] Randomized, crossover study | 4 x 100 mg Capsules (Reference) | 1,748 | 27,094 | 2.5 (median) | 15.8 | | 4 x 100 mg Tablets (Test) | 1,638 | 26,081 | 2.5 (median) | 15.9 | | 1 x 400 mg Tablet (Test) | 1,606 | 25,464 | 2.5 (median) | 15.7 | | **36 CML Patients** [3] Randomized study | 4 x 100 mg Capsules (Reference) | 1,548 | 27,011 | Not Specified | 15.7 | | 4 x 100 mg Tablets (Test) | 1,605 | 25,811 | Not Specified | 15.8 | | 1 x 400 mg Tablet (Test) | 1,622 | 25,699 | Not Specified | 15.6 |

The data demonstrates that the tablet and capsule formulations are **bioequivalent**. The 90% confidence intervals for the ratios of C_{max} and AUC between the test (tablets) and reference (capsules) formulations were entirely within the standard bioequivalence acceptance range of **0.80 to 1.25** [1] [3]. This means there

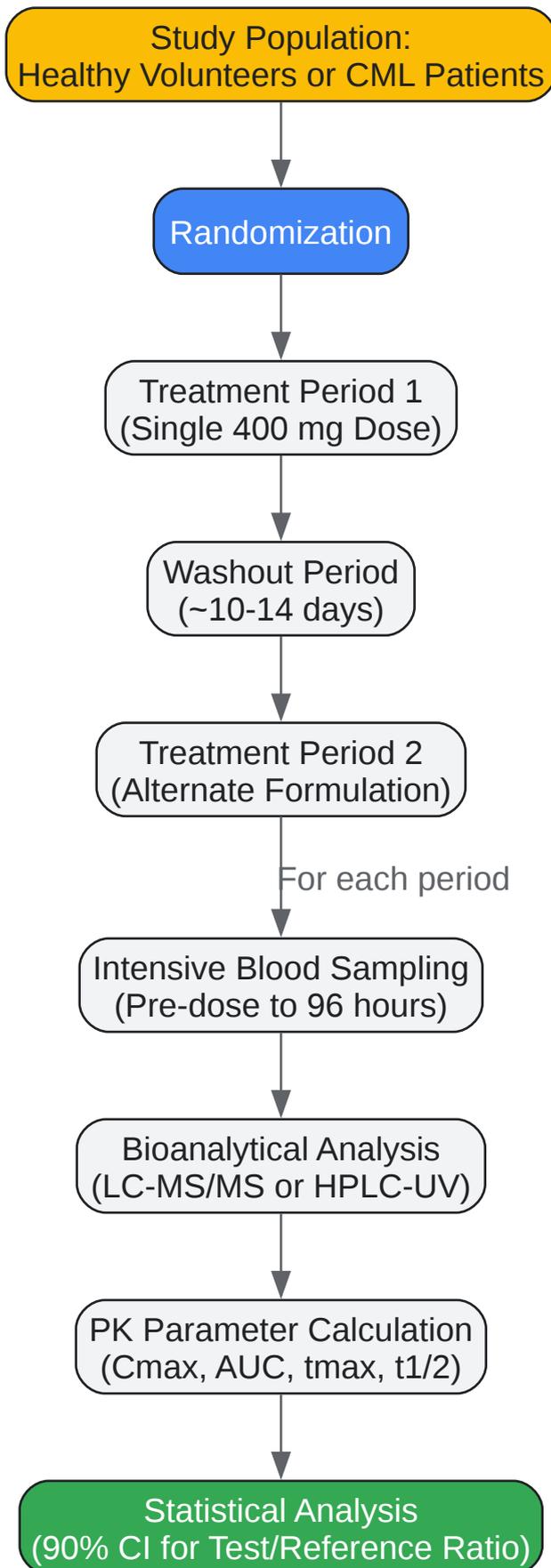
is no statistically significant difference in the extent (AUC) or rate (C_{max}) of absorption between the capsules and tablets.

Experimental Methodologies

The bioequivalence studies followed robust and standardized clinical trial protocols.

- **Study Designs:** The key studies were open-label, randomized, single-dose trials with a crossover design [1] [2]. In a crossover design, each subject receives all treatments in sequence, separated by a washout period (e.g., 10 days [1] [2]). This design minimizes inter-subject variability and increases the power of the study.
- **Participants:** Studies included either healthy volunteers [1] [2] or patients with Chronic Myeloid Leukemia (CML) in the chronic phase [3]. Participants were typically administered a single 400 mg dose under fasting conditions.
- **Blood Sampling & Analysis:** Serial blood samples were collected for up to 96 hours [1] [2] or 48 hours [3] post-dose. Plasma concentrations of imatinib were determined using validated analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection [3] or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [4].
- **Pharmacokinetic & Statistical Analysis:** Pharmacokinetic parameters (C_{max} , AUC, t_{max} , $t_{1/2}$) were calculated using non-compartmental methods [3]. Bioequivalence was concluded if the 90% confidence intervals for the geometric mean ratios (Test/Reference) of C_{max} and AUC were within the 80-125% range [1] [3].

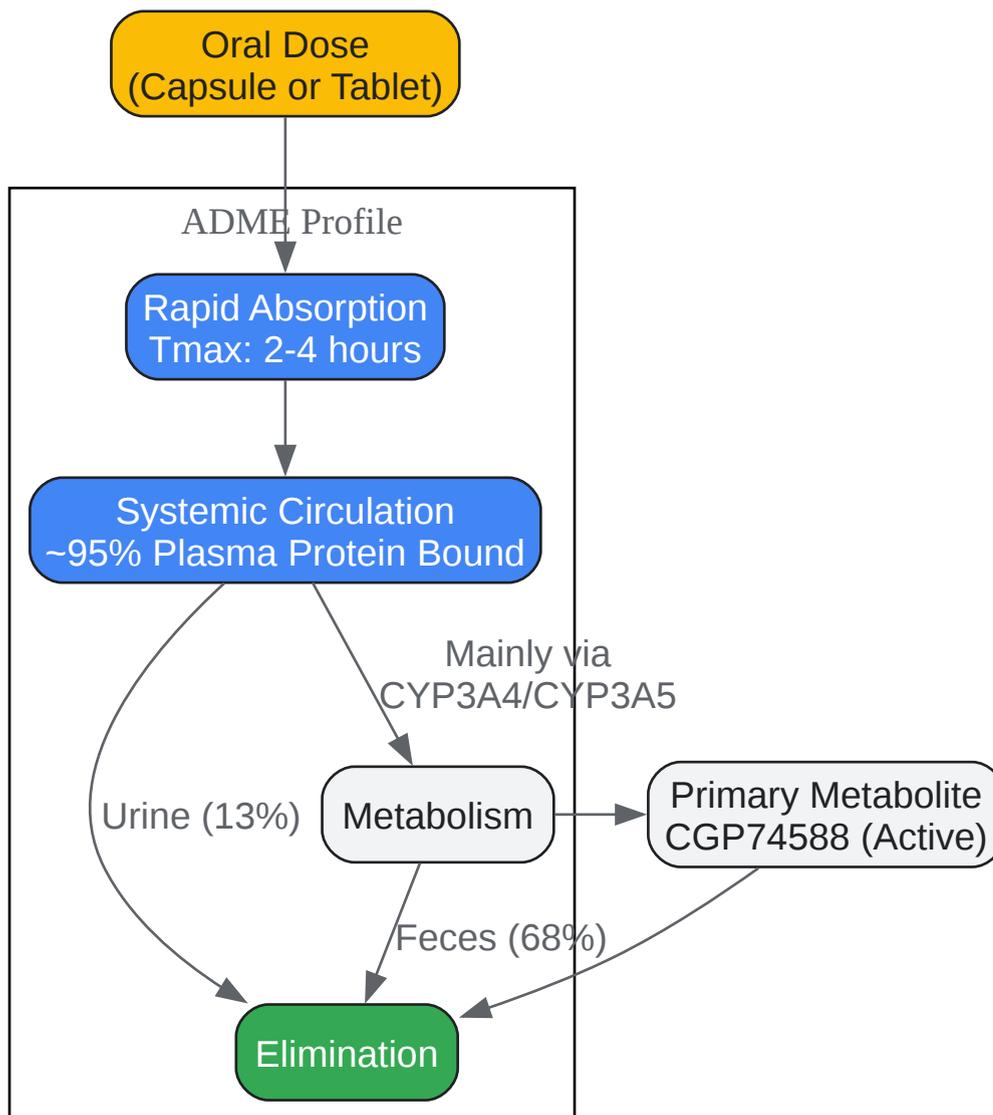
The following diagram illustrates the typical workflow of these bioequivalence studies:



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Metabolism and Disposition of Imatinib

The pharmacokinetics of imatinib are well-characterized. The following chart outlines its absorption, distribution, metabolism, and excretion (ADME) processes, which are consistent across capsule and tablet formulations.



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Key ADME characteristics based on the literature include [5] [6] [7]:

- **Absorption:** Imatinib is rapidly absorbed after oral administration, with an absolute bioavailability of approximately **98%** for both capsules and tablets. Food has no clinically relevant impact on its absorption.
- **Distribution:** It is extensively distributed and highly bound to plasma proteins (about **95%**), mainly albumin and alpha-1 acid glycoprotein.
- **Metabolism:** Imatinib is primarily metabolized in the liver by the **CYP3A4** enzyme. Its main metabolite, **CGP74588**, is pharmacologically active and has a longer half-life (~40 hours) than the parent drug.
- **Elimination:** The elimination half-life of imatinib is approximately **18 hours**. It is predominantly excreted in the feces as metabolites.

Implications for Research and Clinical Practice

The bioequivalence between imatinib capsules and tablets has several important implications:

- **Interchangeability in Clinics:** The data support the substitution of capsules with tablets in clinical practice without compromising efficacy or safety [1] [3].
- **Improved Patient Adherence:** The development of a 400 mg tablet was driven by the need to reduce pill burden (from swallowing up to six 100 mg capsules per dose), which is a known factor negatively impacting treatment adherence, especially in long-term therapies like CML [1] [2].
- **Formulation Development:** For drug development professionals, these studies validate that the critical quality attributes of the tablet formulation (such as dissolution profile) are well-controlled to ensure performance equivalent to the original capsule.

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